1,1,1,3,3-Pentamethyl-3-octyldisiloxane
Overview
Description
Synthesis Analysis
The synthesis of related siloxane compounds often involves hydrosilylation reactions. For instance, pentamethyldisiloxane reacts with functionalized dienes in the presence of palladium catalysts to form silylated carbocycles, showcasing the versatility of siloxane derivatives in synthetic chemistry (Pei & Widenhoefer, 2000). Additionally, the condensation reactions of siloxanes, such as the reaction between pentamethyldisiloxane-1-ol and chlorosilanes, highlight the mechanisms underlying siloxane synthesis (Rubinsztajn, Cypryk, & Chojnowski, 1989).
Molecular Structure Analysis
Siloxane compounds exhibit diverse molecular structures. The flexibility of the Si-O-Si bond allows for various configurations and adaptations, contributing to the unique properties of siloxanes. For example, the controlled hydrolysis and hydrosilylation of siloxane oligomers have been explored to develop materials with specific characteristics, such as liquid-crystalline properties (Cooray, Kakimoto, & Imai, 1995).
Chemical Reactions and Properties
Siloxanes participate in a variety of chemical reactions, including hydrosilylation, which is crucial for modifying the chemical structure and properties of siloxane-based compounds. The hydrosilylation reaction of allyl alcohol with siloxanes, catalyzed by platinum complexes, is one example, leading to products with potential applications in hybrid nanocomposites (Zhang & Laine, 2000).
Physical Properties Analysis
The physical properties of siloxanes, such as their phase behavior, response time, and transition temperatures, can be tailored by manipulating their molecular structure. For instance, the study of ferroelectric side chain liquid-crystalline siloxane oligomers revealed how the degree of polymerization affects their mesophase transitions and response times (Cooray et al., 1995).
Scientific Research Applications
Catalyzed Cyclization and Hydrosilylation of Dienes : It reacts with functionalized dienes in the presence of a palladium catalyst to form silylated carbocycles. These silylated carbocycles can be further treated to form alcohols while retaining their stereochemistry (Pei & Widenhoefer, 2000).
Condensation in Organosiloxane Chemistry : The compound plays a role in the acid-catalyzed condensation of hydroxyl-terminated dimethylsiloxane oligomers. This process is significant in understanding the kinetics and mechanisms of ring formation and linear condensation in siloxane systems (Chojnowski, Rubinsztajn, & Wilczek, 1987).
Mechanism Studies in Silanol Silylation : Its condensation with chlorosilanes has been studied as a model for understanding the polyheterocondensation of functional oligosiloxanes (Rubinsztajn, Cypryk, & Chojnowski, 1989).
Addition to Olefins : It has been shown to add to various olefins in the presence of peroxides or ultraviolet light, forming high yields of alkylpentamethyldisilanes (Urenovitch & West, 1965).
Siloxane Bond Cleavage : Used in the study of cleavage of hexamethyldisiloxane with fluorosilanes, leading to the formation of various disiloxanes (Voronkov, Basenko, Gebel’, Vitkovskii, & Mirskov, 1992).
Oligomerization Catalysis : Plays a role in oligomerization reactions of hydrosiloxanes catalyzed by tris(pentafluorophenyl)borane, leading to the formation of various siloxane products (Chojnowski, Fortuniak, Kurjata, & Cella, 2006).
Metabolite Identification in Biological Systems : Its derivatives have been identified as metabolites in the urine of rats exposed to octamethylcyclotetrasiloxane, providing insight into the biological processing of siloxanes (Varaprath, Salyers, Plotzke, & Nanavati, 1999).
Liquid-Crystalline Siloxane Oligomers : Utilized in the synthesis and characterization of ferroelectric side chain liquid-crystalline siloxane oligomers, which are important for understanding liquid crystal behaviors (Cooray, Kakimoto, Imai, & Suzuki, 1995).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using proper personal protective equipment .
properties
IUPAC Name |
dimethyl-octyl-trimethylsilyloxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32OSi2/c1-7-8-9-10-11-12-13-16(5,6)14-15(2,3)4/h7-13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVBVLLRBRJINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370001 | |
Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |
CAS RN |
180006-15-9 | |
Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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